molecular formula C16H17N3O5 B12929540 (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid

(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid

Cat. No.: B12929540
M. Wt: 331.32 g/mol
InChI Key: XMWXASRXFZEQJY-AWEZNQCLSA-N
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Description

(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is a complex organic compound that features an imidazole ring, a phenylmethoxycarbonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the Phenylmethoxycarbonyl Group: This step can be achieved by reacting the imidazole derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making this compound valuable for biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, affecting their conformation and activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar to the imidazole ring in the compound.

    Carnosine: A dipeptide containing an imidazole ring, similar to the structure of the compound.

    Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar to the propanoic acid moiety in the compound.

Uniqueness

(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is unique due to the combination of its functional groups. The presence of the phenylmethoxycarbonyl group distinguishes it from other imidazole-containing compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C16H17N3O5/c20-7-6-19(14(15(21)22)8-13-9-17-11-18-13)16(23)24-10-12-4-2-1-3-5-12/h1-5,7,9,11,14H,6,8,10H2,(H,17,18)(H,21,22)/t14-/m0/s1

InChI Key

XMWXASRXFZEQJY-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N(CC=O)[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC=O)C(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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